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Abstract
Atractylenolide I (ATT-I), a natural sesquiterpene lactone, has emerged as a valuable

chemical tool for studying the function of the immunoproteasome, a critical component of the

cellular antigen processing machinery. ATT-I enhances the immunoproteasome's catalytic

activity by directly binding to the 26S subunit, non-ATPase 4 (PSMD4).[1][2] This potentiation of

immunoproteasome function leads to increased antigen presentation via MHC class I

molecules, thereby augmenting the cytotoxic response of CD8+ T cells against target cells.[1]

[2] Beyond its effects on the immunoproteasome, ATT-I also exhibits anti-inflammatory

properties by modulating key signaling pathways, including TLR4/NF-κB, PI3K/Akt, and MAPK,

resulting in the reduced production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][4]

These characteristics make Atractylenolide I a powerful tool for research in immunology,

oncology, and neuroinflammation.
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Parameter Cell Line/System Value Reference

PSMD4 Binding

Affinity (Kd)
Recombinant PSMD4 0.4 µM [1]

IC50 for TNF-α

Inhibition

LPS-stimulated

peritoneal

macrophages

23.1 µM [5][6]

IC50 for Nitric Oxide

(NO) Inhibition

LPS-stimulated

peritoneal

macrophages

41.0 µM [5][6]

IC50 for iNOS Activity

Inhibition

LPS-activated

peritoneal

macrophages

67.3 µM [5][6]

IC50 for Anti-

proliferative Effect

HT-29 human colon

adenocarcinoma cells

(48h)

95.7 µM [7]

IC50 for Anti-

proliferative Effect

HT-29 human colon

adenocarcinoma cells

(72h)

57.4 µM [7]

Table 2: Cellular Effects of Atractylenolide I

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.jci.org/articles/view/146832/figure/1
https://pmc.ncbi.nlm.nih.gov/articles/PMC12072176/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9486815/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12072176/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9486815/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12072176/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9486815/
https://www.mdpi.com/1420-3049/25/1/212
https://www.mdpi.com/1420-3049/25/1/212
https://www.benchchem.com/product/b600221?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Effect Cell Type Concentration Outcome Reference

Enhanced CD8+

T cell-mediated

cytotoxicity

MC38-OVA cells

co-cultured with

OT-I CD8+ T

cells

5.0 µM
Increased tumor

cell killing
[1]

Increased IFN-γ

and TNF-α

secretion

Co-culture of OT-

I T cells and

MC38-OVA cells

5 µM

Enhanced

cytokine release

by T cells

[1]

Reduced IL-6

and TNF-α

release

LPS-stimulated

RAW264.7

macrophages

Concentration-

dependent

Marked reduction

in cytokine

release

[4]

Inhibition of NF-

κB, ERK1/2, and

p38

phosphorylation

LPS-treated

RAW264.7 cells
Not specified

Suppression of

inflammatory

signaling

[4]

Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target
Engagement
This protocol is designed to verify the binding of Atractylenolide I to its target protein, PSMD4,

within a cellular context. The principle is based on the ligand-induced thermal stabilization of

the target protein.

Materials:

Target cells (e.g., MC38 colorectal cancer cells)

Atractylenolide I (ATT-I)

DMSO (vehicle control)

PBS with protease inhibitors
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Lysis buffer (e.g., RIPA buffer)

Antibodies: Anti-PSMD4, HRP-conjugated secondary antibody

SDS-PAGE and Western blotting reagents

Procedure:

Cell Treatment: Culture MC38 cells to 80-90% confluency. Treat cells with a saturating

concentration of ATT-I (e.g., 50 µM) or DMSO for 2-4 hours at 37°C.

Cell Harvesting and Heat Challenge:

Harvest cells and wash with PBS containing protease inhibitors.

Resuspend the cell pellet in PBS and aliquot into PCR tubes.

Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-3°C

increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C

to pellet aggregated proteins.

Western Blot Analysis:

Collect the supernatant containing the soluble protein fraction.

Determine protein concentration using a BCA assay.

Perform SDS-PAGE and Western blotting using an anti-PSMD4 antibody to detect the

amount of soluble PSMD4 at each temperature.

Data Analysis: Quantify the band intensities. A positive thermal shift (higher melting

temperature) in the ATT-I treated samples compared to the control indicates target

engagement.
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Immunoproteasome Activity Assay
This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the

immunoproteasome in cell lysates treated with Atractylenolide I.

Materials:

Target cells (e.g., MC38 cells)

Atractylenolide I (ATT-I)

Lysis buffer (25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 10% glycerol, 1 mM ATP, 1 mM DTT, 1x

protease inhibitor cocktail)

Fluorogenic substrates:

Chymotrypsin-like (β5i): Ac-ANW-AMC

Trypsin-like (β2i): Ac-PAL-AMC

Caspase-like (β1i): Ac-KQL-AMC

Proteasome activity assay buffer (50 mM Tris-HCl pH 7.5, 1 mg/ml BSA, 1 mM EDTA, 1 mM

ATP, 1 mM DTT)

96-well black plates

Fluorometer

Procedure:

Cell Treatment and Lysis: Treat MC38 cells with ATT-I (e.g., 5 µM) or DMSO for 24 hours.

Lyse the cells in proteasome activity lysis buffer.

Assay Setup: In a 96-well black plate, add cell lysate (10-20 µg of protein) to each well.

Substrate Addition: Add the specific fluorogenic substrate to a final concentration of 12.5-50

µM in proteasome activity assay buffer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b600221?utm_src=pdf-body
https://www.benchchem.com/product/b600221?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinetic Measurement: Immediately measure the fluorescence intensity (Excitation: 380 nm,

Emission: 460 nm) at 37°C every 3-5 minutes for 30-60 minutes using a fluorometer.

Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time).

An increased rate in ATT-I treated samples indicates enhanced immunoproteasome activity.

CD8+ T Cell-Mediated Cytotoxicity Assay
This protocol assesses the ability of Atractylenolide I to enhance the killing of tumor cells by

cytotoxic T lymphocytes.

Materials:

Target tumor cells expressing a model antigen (e.g., MC38-OVA cells expressing luciferase)

Effector T cells specific for the model antigen (e.g., OT-I CD8+ T cells)

Atractylenolide I (ATT-I)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Luciferase assay reagent

Luminometer

Procedure:

Cell Co-culture:

Seed MC38-OVA-luciferase cells in a 96-well plate.

Pre-treat the tumor cells with ATT-I (e.g., 5 µM) or DMSO for 24 hours.

Add OT-I CD8+ T cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

Incubation: Co-culture the cells for 24-48 hours at 37°C.

Cytotoxicity Measurement:
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Lyse the remaining viable tumor cells.

Measure the luciferase activity using a luminometer.

Data Analysis: A decrease in luciferase signal in the ATT-I treated co-cultures compared to

the control indicates enhanced T cell-mediated cytotoxicity. The percentage of specific lysis

can be calculated.
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Caption: Atractylenolide I enhances immunoproteasome-mediated antigen presentation.
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Target Validation Functional Assays
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Caption: Experimental workflow for studying Atractylenolide I's effect on immunoproteasome

function.
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Caption: Anti-inflammatory signaling pathways inhibited by Atractylenolide I.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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